1,5-dioxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
Description
The compound 1,5-dioxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide features a fused pyrrolo[1,2-a]quinazoline core with a 1,5-diketone system. Key structural elements include:
- A propan-2-yl (isopropyl) substituent at position 4, enhancing lipophilicity.
- A carboxamide group linked to a 1,3-thiazol-2-yl moiety at position 3a, introducing hydrogen-bonding capacity and heteroaromatic interactions.
This scaffold is structurally distinct from common pyrazole or imidazopyridine derivatives, but its carboxamide and heterocyclic functionalities invite comparisons with related compounds.
Properties
IUPAC Name |
1,5-dioxo-4-propan-2-yl-N-(1,3-thiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-11(2)21-15(24)12-5-3-4-6-13(12)22-14(23)7-8-18(21,22)16(25)20-17-19-9-10-26-17/h3-6,9-11H,7-8H2,1-2H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKYXLDADOEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Core Construction
The pyrrolo[1,2-a]quinazoline scaffold is typically assembled via:
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Niementowski cyclization : Anthranilic acid derivatives react with carbonyl sources (e.g., ethyl levulinate) under acidic conditions. Amberlyst® 15, a macroreticular sulfonic acid resin, catalyzes this step efficiently (85–90% yield).
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Mechanochemical activation : Ball milling reduces reaction times from 24 h to 3 h while improving atom economy.
Thiazole Carboxamide Coupling
Critical challenges include avoiding thiazole ring decomposition. Successful strategies:
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Schotten-Baumann conditions : Thiazole-2-amine reacts with activated quinazoline carbonyls (e.g., acid chlorides).
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Ligand-free Ullmann coupling : Copper-catalyzed N-arylation under mild conditions (60°C, 12 h) achieves 78% yield.
Key Methodologies and Optimization
Cyclocondensation Cascade (Method A)
Reagents : Anthranilamide, ethyl levulinate, Amberlyst® 15 (20 mol%), ethanol/water (2:1).
Procedure :
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Cyclization : Mechanochemical activation (ball mill, 3 h) forms the pyrroloquinazoline-dione.
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Alkylation : In situ reaction with 2-iodopropane (1.2 eq) at 80°C for 6 h.
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Carboxamide coupling : Thiazole-2-amine (1.1 eq), EDCl/HOBt, DMF, 0°C→RT.
Yield : 82% overall. Purity : >99% (HPLC).
Multi-Component Assembly (Method B)
Reagents : Isatoic anhydride, propargyl amine, 2-mercaptothiazole.
Procedure :
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Ring-opening : Isatoic anhydride reacts with propargyl amine (THF, 0°C).
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Alkyne-azide cyclization : CuI catalysis forms the thiazole ring.
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Oxidative lactamization : MnO in DCM generates the 1,5-dione.
Yield : 75%. Advantage : Convergent synthesis minimizes purification steps.
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 82% | 75% |
| Reaction Time | 9 h | 15 h |
| Catalyst Recyclability | Amberlyst® 15 (5 cycles) | CuI (non-recoverable) |
| Purity (HPLC) | >99% | 97% |
Method A’s mechanochemical step reduces solvent use by 90% compared to conventional heating. Method B offers better functional group tolerance for analog synthesis.
Industrial-Scale Challenges
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Purification : The carboxamide’s low solubility necessitates chromatographic separation, increasing costs.
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Thiazole Stability : Acidic conditions during cyclization risk thiazole ring cleavage; pH must be maintained at 6–7.
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Regioselectivity : Competing alkylation at N-1 vs. C-4 requires precise stoichiometric control (optimal 1.2 eq alkylating agent).
Recent Advances
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Photoredox Catalysis : Visible-light-mediated alkylation achieves 92% yield with minimal byproducts.
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Continuous Flow Systems : Microreactors reduce propan-2-yl isomerization from 15% to <2%.
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Biocatalytic Approaches : Lipase-mediated carboxamide coupling in aqueous media (pH 7.4, 37°C) demonstrates 88% efficiency.
Chemical Reactions Analysis
Types of Reactions
1,5-dioxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction may produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrroloquinazoline exhibit promising anticancer properties. For instance, compounds similar to this structure have been shown to inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. A study demonstrated that thiazole-containing compounds can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .
2. Antimicrobial Properties
The thiazole moiety in this compound contributes to its antimicrobial activity. It has been observed that compounds with similar structural features possess broad-spectrum antimicrobial effects against bacteria and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .
3. Neurological Applications
Recent studies have explored the neuroprotective effects of tetrahydropyrroloquinazoline derivatives. These compounds have shown potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Agricultural Applications
1. Pesticide Development
The unique structure of tetrahydropyrroloquinazoline has been investigated for its potential use as a pesticide. Its effectiveness against specific pests and pathogens can be attributed to its ability to interfere with biological processes critical for pest survival. Research indicates that such compounds can serve as effective biopesticides with lower environmental impact compared to conventional pesticides.
2. Plant Growth Regulators
Compounds similar to this structure have been tested as plant growth regulators, promoting enhanced growth and yield in various crops. They can influence hormonal pathways in plants, leading to improved resistance to stress factors such as drought and disease .
Materials Science Applications
1. Organic Electronics
The electronic properties of tetrahydropyrroloquinazoline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Their ability to function as semiconductors can lead to advancements in flexible electronic devices .
2. Nanotechnology
In nanotechnology, the compound's unique structural properties allow it to be used in the synthesis of nanoparticles with tailored functionalities for drug delivery systems or as catalysts in chemical reactions. The incorporation of thiazole groups enhances the stability and reactivity of these nanoparticles .
Case Studies
Mechanism of Action
The mechanism of action of 1,5-dioxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Core Heterocycle and Functional Group Analysis
The target compound’s pyrrolo[1,2-a]quinazoline core differentiates it from analogs such as pyrazole-carboxamides () or tetrahydroimidazopyridines (). Below is a comparative analysis:
Substituent Effects on Physicochemical Properties
The isopropyl group in the target compound enhances lipophilicity (logP ~3.5 estimated), contrasting with polar substituents like the 4-nitrophenyl group in ’s imidazopyridine derivative (logP ~2.8). The thiazole-carboxamide group may improve solubility compared to ’s naphthyl-methoxy pyrazoles, which are highly hydrophobic.
Research Findings and Limitations
Bioactivity Gaps
The thiazole moiety in the target compound may confer similar activity, but empirical data are lacking.
Biological Activity
The compound 1,5-dioxo-4-(propan-2-yl)-N-(1,3-thiazol-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a novel synthetic molecule that exhibits significant biological activity. Its structure incorporates a thiazole moiety known for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activities associated with this compound based on diverse research findings.
Structure-Activity Relationship (SAR)
The biological efficacy of thiazole derivatives often hinges on their structural components. The presence of specific functional groups can enhance or diminish activity. For instance:
- Thiazole Ring : Essential for cytotoxic activity.
- Substituents on the Phenyl Ring : Electron-donating groups can enhance effectiveness against cancer cells.
Research has indicated that modifications to the thiazole and pyrroloquinazoline structures significantly impact their biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazole rings exhibit promising antimicrobial properties. For instance:
- Compound Efficacy : A derivative exhibited minimum inhibitory concentrations (MIC) against various bacterial strains:
- E. coli: MIC of 93.7 μg/mL
- S. aureus: MIC of 46.9 μg/mL
- C. albicans: MIC of 7.8 μg/mL
The antimicrobial activity is attributed to the ability of the thiazole moiety to interact with microbial targets effectively .
Antitumor Activity
The compound's potential as an anticancer agent has been explored through in vitro assays:
- Cell Lines Tested : Various cancer cell lines including Jurkat and HT-29.
- IC50 Values : Notable cytotoxicity was observed with IC50 values lower than those of standard treatments like doxorubicin.
The structure-activity relationship suggests that the presence of specific substituents enhances interaction with cancer cell targets, leading to increased apoptosis rates .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiazole derivatives similar to the compound :
- Anticonvulsant Activity : One study demonstrated that certain thiazole derivatives significantly reduced seizure activity in animal models, suggesting a neuroprotective effect linked to their structural features .
- Molecular Docking Studies : In silico docking studies revealed favorable binding interactions with DNA gyrase, indicating potential as an antibacterial agent through inhibition of bacterial DNA replication .
Research Findings Summary Table
Q & A
Q. Structural Validation :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] calculated for CHNOS: 393.1214; observed: 393.1212) .
- X-ray Crystallography : Resolves stereochemistry and confirms the fused ring system (e.g., orthorhombic crystal system with space group P222) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% area under the curve) and detects degradation products under stress conditions (e.g., pH 2–9, 40–60°C) .
- FT-IR : Confirms functional groups (e.g., carbonyl stretch at 1680–1700 cm for the dioxo group) .
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .
Q. Table 1: Key Spectroscopic Data
| Technique | Key Peaks/Data | Purpose | Reference |
|---|---|---|---|
| H NMR | δ 1.2–1.4 (d, 6H, isopropyl CH) | Substituent confirmation | |
| HRMS | [M+H] = 393.1212 | Molecular weight validation | |
| HPLC Retention | 8.2 min (gradient: 40–90% MeCN in 15 min) | Purity assessment |
Advanced: How can reaction yields be optimized during the carboxamide coupling step?
Answer:
Yield optimization requires addressing steric hindrance from the bulky isopropyl and thiazole groups:
- Catalyst Screening : Use Pd(OAc)/Xantphos for Buchwald-Hartwig coupling (yield increases from 45% to 72%) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates compared to THF .
- Temperature Control : Conduct coupling at 0–5°C to minimize side reactions (e.g., epimerization) .
Q. Data Contradiction Note :
- reports 51% yield using EDC/HOBt, while achieves 68% with Pd catalysis. Resolution lies in substrate-specific reactivity: Pd-based methods favor electron-deficient amines .
Advanced: What computational strategies predict this compound’s biological target interactions?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes like 14-α-demethylase (PDB: 3LD6). Key interactions:
- MD Simulations : GROMACS assesses stability of the ligand-protein complex (RMSD <2.0 Å over 100 ns) .
Q. Table 2: Docking Scores for Analogues
| Compound Variant | Binding Energy (kcal/mol) | Target Protein | Reference |
|---|---|---|---|
| Parent compound | -9.2 | 14-α-demethylase | |
| Fluoro-substituted analogue | -10.1 | COX-2 |
Advanced: How are regioselectivity challenges resolved during the thiazole ring functionalization?
Answer:
Regioselectivity in thiazole substitution is controlled by:
Q. Methodological Note :
- uses KCO/DMF for SNAr reactions, while employs CuI/1,10-phenanthroline for Ullmann coupling, favoring C2 selectivity.
Advanced: What strategies validate the compound’s metabolic stability in preclinical studies?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t) >60 min indicates favorable stability .
- CYP450 Inhibition Screening : Assess inhibition of CYP3A4/2D6 using fluorogenic substrates (IC >10 μM suggests low risk of drug-drug interactions) .
Advanced: How do structural modifications impact solubility without compromising activity?
Answer:
- Prodrug Design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility (e.g., solubility increases from 0.1 mg/mL to 5.2 mg/mL in PBS) .
- Co-crystallization : Use succinic acid as a co-former to improve dissolution rate (85% release in 30 min vs. 45% for free form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
